what are the chemical properties of 4-fluoro-3-nitrobenzotrifluoride
what are the chemical properties of 4-fluoro-3-nitrobenzotrifluoride
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitrobenzotrifluoride is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, stemming from the presence of three distinct electron-withdrawing moieties on the aromatic ring—a trifluoromethyl group, a nitro group, and a fluorine atom—render it a highly versatile intermediate. The strategic positioning of these groups activates the molecule for specific chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. This guide provides a comprehensive overview of the chemical identity, physical properties, synthesis, core reactivity, and significant applications of 4-fluoro-3-nitrobenzotrifluoride, offering field-proven insights and detailed experimental protocols for its use.
Core Chemical and Physical Properties
4-Fluoro-3-nitrobenzotrifluoride, also known by its IUPAC name 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is a dense, yellow to orange liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃F₄NO₂ | [1] |
| Molecular Weight | 209.10 g/mol | [1] |
| CAS Number | 367-86-2 | [1] |
| Appearance | Clear yellow to orange liquid | [2] |
| Boiling Point | 92 °C at 15 mmHg | |
| Density | 1.494 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.462 | |
| InChI Key | HLDFCCHSOZWKAA-UHFFFAOYSA-N | [2] |
Solubility Profile: Based on its structure, featuring a non-polar aromatic ring and highly polar functional groups, 4-fluoro-3-nitrobenzotrifluoride is practically insoluble in water.[3] It exhibits good solubility in a range of common organic solvents, including polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, as well as chlorinated solvents such as dichloromethane and chloroform. Its solubility is expected to be lower in non-polar hydrocarbon solvents like hexane.
Synthesis and Spectroscopic Characterization
The primary industrial synthesis of 4-fluoro-3-nitrobenzotrifluoride is achieved through the electrophilic nitration of 4-fluorobenzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. The combined electronic effects and sterics favor the introduction of the nitro group at the position ortho to the fluorine and meta to the trifluoromethyl group.
Caption: Synthetic pathway for 4-Fluoro-3-nitrobenzotrifluoride.
Experimental Protocol: Synthesis via Nitration
This protocol is adapted from established industrial methods for the nitration of halogenated benzotrifluorides and should be performed with appropriate engineering controls (fume hood, blast shield) and personal protective equipment.
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Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
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Initial Charge: Charge the flask with 4-fluorobenzotrifluoride (1.0 eq) and concentrated sulfuric acid (98%, ~3 volumes). Begin stirring and cool the mixture to 10°C using an ice bath.
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Mixed Acid Preparation: In a separate beaker, carefully prepare a mixed acid solution by slowly adding concentrated nitric acid (98%, 1.1 eq) to concentrated sulfuric acid (98%, ~1 volume) while cooling in an ice bath.
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Nitration Reaction: Slowly add the prepared mixed acid dropwise from the dropping funnel to the stirred solution of 4-fluorobenzotrifluoride. Meticulously maintain the internal temperature of the reaction mixture between 10-20°C throughout the addition.
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Reaction Completion: After the addition is complete, continue stirring the mixture at 15-20°C for an additional 30-60 minutes to ensure the reaction goes to completion.
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Work-up: Carefully pour the reaction mixture over crushed ice. The product will separate as an organic layer. Separate the organic layer, wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-fluoro-3-nitrobenzotrifluoride.
Spectroscopic Data
The structural identity and purity of 4-fluoro-3-nitrobenzotrifluoride are confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is characteristic, showing three distinct signals in the aromatic region.
| Nucleus | 1H NMR (400 MHz, CDCl₃) |
| Chemical Shift (δ) | 8.39 ppm (d), 7.98 ppm (dd), 7.53 ppm (t) |
Data sourced from ChemicalBook spectral database.[4]
The 13C NMR spectrum provides further structural confirmation, with signals corresponding to the seven carbon atoms of the molecule. The carbon attached to the trifluoromethyl group appears as a quartet due to C-F coupling.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum displays characteristic absorption bands confirming the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| 1540-1520 | Asymmetric NO₂ stretch (strong) |
| 1350-1330 | Symmetric NO₂ stretch (strong) |
| 1300-1100 | C-F stretches (strong, multiple bands) |
| ~1250 | Aromatic C-F stretch |
Characteristic ranges for nitro and fluoro groups are well-established in IR spectroscopy.[5]
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 4-fluoro-3-nitrobenzotrifluoride is dominated by the powerful electron-withdrawing nature of the -CF₃ and -NO₂ groups, which strongly deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is the displacement of the fluoride atom by a nucleophile. The fluorine atom is located ortho to the nitro group and para to the trifluoromethyl group. Both of these powerful electron-withdrawing groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, making the SNAr reaction particularly facile.
Caption: Generalized workflow for an SNAr reaction.
This reactivity is the cornerstone of its utility. The fluorine atom, despite having the strongest carbon-halogen bond, is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride, providing a robust method for introducing diverse functionalities.
Reduction of the Nitro Group
The nitro group is readily reduced to an amine, providing a critical synthetic handle for further derivatization. This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with reducing metals in acidic media (e.g., SnCl₂, Fe/HCl).
Caption: Reduction of the nitro group to form a key amine intermediate.
The resulting product, 4-amino-2-fluorobenzotrifluoride , is a valuable intermediate in its own right, serving as a precursor for the synthesis of complex pharmaceutical agents.
Experimental Protocol: Catalytic Reduction to 4-Amino-2-fluorobenzotrifluoride
This protocol outlines a standard catalytic hydrogenation procedure. All operations involving hydrogen gas must be conducted with extreme caution and appropriate safety measures.
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Reactor Setup: To a hydrogenation vessel, add 4-fluoro-3-nitrobenzotrifluoride (1.0 eq) and a suitable solvent such as methanol or ethanol (~10 volumes).
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Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 1-5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within a few hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-amino-2-fluorobenzotrifluoride, which can be used directly or purified further by crystallization or chromatography.
Applications in Drug Discovery and Development
The unique reactivity of 4-fluoro-3-nitrobenzotrifluoride makes it a privileged scaffold in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability and binding affinity. The synthetic handles provided by the nitro group and the displaceable fluorine atom allow for the construction of complex molecular architectures.
A prime example of its utility is as a precursor to the non-steroidal anti-androgen drug Nilutamide , used in the treatment of prostate cancer. The core structure of Nilutamide contains the 3-(trifluoromethyl)-4-nitrophenyl moiety. While Nilutamide itself does not contain the fluorine at the 2-position, the synthesis of related and next-generation analogues often relies on intermediates derived from compounds like 4-fluoro-3-nitrobenzotrifluoride. The reduction of 4-fluoro-3-nitrobenzotrifluoride to 4-amino-2-fluorobenzotrifluoride provides a direct precursor to building blocks used in the synthesis of various pharmaceutical candidates.[6]
Furthermore, its use as a derivatization reagent for the HPLC analysis of polyamines highlights its utility in analytical applications.
Safety and Handling
4-Fluoro-3-nitrobenzotrifluoride is a hazardous chemical and must be handled with appropriate precautions. It is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, may be toxic in contact with skin, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.
Handling Recommendations:
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Work in a well-ventilated chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and reducing agents.[3]
References
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AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9821, P-Nitrobenzotrifluoride. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
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ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]
- Li, J. J. (2021). Enzalutamide: A Novel Androgen Receptor Antagonist. In Heterocyclic Chemistry in Drug Discovery. Wiley.
- Perronet, J., et al. (1985). Synthesis and antiandrogenic activity of a new series of 5,5-dimethyl-3-arylhydantoins. Journal of Medicinal Chemistry.
- Tucker, H., et al. (1988). Nonsteroidal Antiandrogens. Synthesis and Structure-Activity Relationships of 3-Substituted Derivatives of 2-Hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954-959.
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Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry, 17(1), 128-137. Retrieved from [Link]
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